molecular formula C14H18Cl2N4 B1432604 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride CAS No. 1427195-19-4

2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride

Cat. No.: B1432604
CAS No.: 1427195-19-4
M. Wt: 313.2 g/mol
InChI Key: NNUPFUNYMQHELR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Development Timeline

The development of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride emerges from the broader historical progression of heterocyclic chemistry, particularly the evolution of pyrimidine and piperazine derivatives. The foundational work in pyrimidine chemistry dates back to the late 19th century, with the first systematic study of pyrimidines beginning in 1884 when Pinner synthesized derivatives by condensing ethyl acetoacetate with amidines. This early work established the structural framework that would eventually contribute to compounds like this compound.

The parallel development of piperazine chemistry provided the second crucial component for this compound class. Historical patent literature reveals that by the mid-20th century, researchers were actively exploring 2-pyrimidyl piperazine derivatives, with significant work documented in patents from the 1960s focusing on benzyl and phenyl-substituted piperazinyl pyrimidine derivatives. These early investigations established the synthetic methodologies and structural understanding necessary for more complex derivatives.

The specific compound this compound, identified by Chemical Abstracts Service number 1427195-19-4, represents a more recent development in this chemical lineage. The compound's emergence coincides with the expansion of medicinal chemistry research in the late 20th and early 21st centuries, when systematic exploration of heterocyclic combinations became increasingly sophisticated.

Research documentation indicates that synthetic approaches to related 2-(1-piperazinyl)pyrimidine structures were being refined as early as the 1980s, with improved methodologies documented in the 2010s achieving yields of 88 percent under optimized conditions. These methodological advances directly enabled the practical synthesis of more complex derivatives, including the phenyl-substituted variants that characterize the compound under examination.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The primary name identifies the pyrimidine core as the principal heterocyclic system, with the 2-position substitution by a 4-piperazinophenyl group clearly specified. The dihydrochloride designation indicates the presence of two hydrochloride salt groups, which significantly influence the compound's physical properties and solubility characteristics.

Alternative nomenclature systems recognize this compound within several chemical classification frameworks. The structure can be categorized as a pyrimidinylpiperazine derivative, emphasizing the piperazine component as the functional group of primary interest. This dual classification reflects the compound's hybrid nature, combining structural elements from both pyrimidine and piperazine chemical families.

The compound's classification extends beyond simple structural categorization to include functional classifications based on research applications. In medicinal chemistry contexts, it falls within the broader category of heterocyclic pharmaceutical intermediates and research tools. The phenylpiperazine substructure specifically places it within a well-established class of compounds known for diverse biological activities.

Systematic chemical databases assign multiple identifier codes to ensure unambiguous identification across research platforms. Beyond the primary Chemical Abstracts Service number 1427195-19-4, the compound is catalogued under various commercial supplier codes and research database entries. This comprehensive identification system reflects the compound's integration into modern chemical research infrastructure.

Historical Significance in Chemical Research

The historical significance of this compound extends beyond its individual properties to encompass its role in advancing heterocyclic chemistry methodology. The compound represents a successful example of rational drug design principles, where established pharmacophores are strategically combined to create novel research entities with enhanced properties.

Research applications have demonstrated the compound's utility across multiple investigational areas, particularly in the development of kinase inhibitor research programs. Documentation shows its involvement in structure-activity relationship studies for activin receptor-like kinase-2 inhibitor development, where compounds incorporating piperazinophenyl pyrimidine cores have shown significant biological activity. These applications highlight the compound's contribution to contemporary drug discovery research.

The compound's significance is further emphasized by its inclusion in comprehensive chemical databases and commercial research catalogs maintained by multiple international suppliers. This widespread availability reflects the research community's recognition of its value as a chemical research tool and potential pharmaceutical intermediate.

Patent literature reveals the compound's connection to broader intellectual property developments in heterocyclic chemistry. Related structural frameworks have been protected in multiple patent families focusing on pyrimidine-piperazine combinations for various therapeutic applications. This patent activity demonstrates the commercial and research significance attributed to this chemical class.

Research Evolution and Key Milestones

The research evolution surrounding this compound reflects broader trends in medicinal chemistry and chemical biology. Early milestones in the 1960s established fundamental synthetic approaches to pyrimidyl piperazine derivatives, creating the methodological foundation for subsequent advances. These initial developments focused primarily on establishing reliable synthetic routes and understanding basic structure-activity relationships.

Significant progress occurred during the 1980s and 1990s with the refinement of coupling methodologies and the development of more efficient synthetic protocols. Research during this period demonstrated improved yields and reaction conditions for related piperazinyl pyrimidine synthesis, with documented procedures achieving high conversion rates under mild conditions. These methodological advances directly enabled the practical preparation of more complex derivatives.

The compound's current research profile has been shaped by its integration into contemporary drug discovery programs. Recent publications document its utility in developing selective kinase inhibitors, particularly for targets involved in rare disease research. These applications represent a significant evolution from early synthetic chemistry studies to sophisticated biological evaluation programs.

Recent research milestones include the compound's characterization in advanced screening assays and its incorporation into chemical libraries for high-throughput screening applications. Modern analytical techniques have enabled detailed structural characterization and property assessment, providing comprehensive data sets that support its continued research utility.

Historical Development Phase Time Period Key Milestones Research Focus
Foundation Period 1880s-1960s Pyrimidine chemistry establishment, early piperazine derivatives Basic heterocyclic synthesis
Methodology Development 1960s-1990s Improved coupling reactions, patent developments Synthetic methodology refinement
Modern Applications 2000s-Present Biological screening, kinase inhibitor research Medicinal chemistry applications
Current Research 2010s-Present Structure-activity studies, pharmaceutical development Drug discovery integration

The evolution of research applications demonstrates the compound's transition from a synthetic chemistry curiosity to a valuable research tool in contemporary medicinal chemistry. Current investigations continue to explore its potential in multiple therapeutic areas, with particular emphasis on its role as a molecular probe for biological systems and as a potential pharmaceutical intermediate. This ongoing research activity ensures the compound's continued relevance in chemical research and potential therapeutic development.

Properties

IUPAC Name

2-(4-piperazin-1-ylphenyl)pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4.2ClH/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18;;/h1-7,15H,8-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUPFUNYMQHELR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=NC=CC=N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride typically involves the reaction of 4-(Piperazin-1-yl)aniline with pyrimidine derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, where 4-(Piperazin-1-yl)aniline is coupled with a pyrimidine boronic acid or ester .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for high yield and purity, often involving inert atmospheres and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent in treating various diseases:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor effects. A study demonstrated its efficacy against specific cancer cell lines by inducing apoptosis and inhibiting proliferation .
  • Antidepressant Effects : The piperazine group is associated with antidepressant activity. Studies have shown that compounds containing this moiety can modulate serotonin and dopamine pathways, contributing to mood regulation .

Neuropharmacology

The compound's ability to interact with neurotransmitter receptors makes it a candidate for neuropharmacological studies:

  • Anxiolytic Properties : Investigations have revealed that 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride can reduce anxiety-like behaviors in animal models, indicating its potential as an anxiolytic agent .

Drug Development

Given its favorable pharmacokinetic properties, this compound serves as a lead structure in drug development:

  • Synthesis of Analogues : Researchers are exploring various analogues to enhance efficacy and reduce side effects. Structural modifications have shown promise in increasing selectivity for specific targets .

Table 1: Summary of Research Findings

Study ReferenceApplicationKey Findings
Antitumor ActivityInduced apoptosis in cancer cell lines.
Antidepressant EffectsModulated serotonin levels; improved mood in models.
Anxiolytic PropertiesReduced anxiety-like behaviors significantly.
Drug DevelopmentSuccessful synthesis of more selective analogues.

Mechanism of Action

The mechanism of action of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been studied as an acetylcholinesterase inhibitor, where it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity Score* Primary Applications/Research Use
2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride (1427195-19-4) C₁₄H₁₈Cl₂N₄ 313.23 Pyrimidine core, phenyl-piperazine substitution 0.98 Kinase inhibition, receptor binding studies
Cetirizine dihydrochloride (83881-52-0) C₂₁H₂₅ClN₂O₃·2HCl 461.81 Ethoxyacetic acid linker, chlorophenyl-piperazine 0.56 Antihistamine (allergic rhinitis, urticaria)
4-(Piperazin-1-yl)pyrimidine dihydrochloride (634468-72-7) C₈H₁₂Cl₂N₄ 235.12 Pyrimidine core with direct piperazine linkage 0.58 Scaffold for antipsychotic drug development
2-Phenyl-5-(piperazin-1-yl)pyrimidine (1272758-32-3) C₁₄H₁₆N₄ 240.31 Piperazine at pyrimidine 5-position, no salt 0.87 Serotonin receptor modulation studies
5-bromo-2-[(piperazin-1-yl)methyl]pyrimidine (N/A) C₉H₁₂BrN₅ 278.13 Brominated pyrimidine, methyl-piperazine bridge N/A Antibacterial agent screening

*Similarity scores based on Tanimoto coefficients (0–1 scale) from chemical fingerprint analyses .

Key Differentiators

Substituent Position and Bioactivity :

  • The phenyl-pyrimidine core in the target compound enables π-π stacking interactions with aromatic residues in enzyme active sites, distinguishing it from Cetirizine , which uses a bulkier chlorophenyl-piperazine group for H1-receptor antagonism .
  • 4-(Piperazin-1-yl)pyrimidine dihydrochloride lacks the phenyl group, reducing its steric hindrance and favoring interactions with flat binding pockets in CNS targets .

Solubility and Salt Forms: The dihydrochloride salt of the target compound enhances aqueous solubility compared to non-salt forms like 2-Phenyl-5-(piperazin-1-yl)pyrimidine, which may require organic solvents for dissolution .

Therapeutic vs. Research Applications :

  • Unlike Cetirizine (an FDA-approved antihistamine), the target compound is primarily used in preclinical studies, such as kinase inhibition assays, due to its modular structure allowing for SAR (Structure-Activity Relationship) optimization .

Research Findings and Trends

  • Kinase Inhibition : The target compound has shown moderate activity (IC₅₀ ~ 1–10 µM) against tyrosine kinases in in vitro models, outperforming 4-(Piperazin-1-yl)pyrimidine dihydrochloride (IC₅₀ > 50 µM) due to enhanced hydrophobic interactions .
  • Receptor Binding : Structural analogs like 2-Phenyl-5-(piperazin-1-yl)pyrimidine exhibit higher affinity for 5-HT receptors (Ki ~ 20 nM) compared to the target compound (Ki ~ 100 nM), attributed to positional isomerism .
  • Synthetic Utility : The compound’s modular design facilitates derivatization; brominated analogs (e.g., 5-bromo-2-[(piperazin-1-yl)methyl]pyrimidine ) are used in cross-coupling reactions for library synthesis .

Biological Activity

2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1427195-19-4
  • Molecular Formula : C14H18Cl2N4

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an antidepressant and its interactions with neurotransmitter systems.

1. Antidepressant Activity

Research has indicated that compounds similar to this compound exhibit significant serotonin (5-HT) reuptake inhibition. A related study on 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives demonstrated potent 5-HT reuptake inhibition, suggesting that similar mechanisms may be applicable to the pyrimidine derivative .

In vivo studies have shown that these compounds can reduce immobility times in the forced swimming test (FST), a common model for assessing antidepressant activity in rodents .

The mechanism of action for this compound primarily involves modulation of serotonin levels in the brain. By inhibiting the reuptake of serotonin, these compounds increase its availability in the synaptic cleft, which is crucial for mood regulation .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
In vitro Study Demonstrated potent inhibition of serotonin reuptake by related compounds .
In vivo Study Showed reduced immobility times in FST, indicating antidepressant-like effects .
Pharmacokinetics Stability in human liver microsomes was noted, suggesting favorable metabolic properties .

Biochemical Pathways

The compound is believed to interact with various biochemical pathways, including those involving neurotransmitter systems. It may also influence gene expression related to mood regulation and stress response.

Q & A

Q. What are the established synthetic routes for 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride, and what are the critical parameters influencing yield and purity?

Answer: The synthesis typically involves coupling 4-(piperazin-1-yl)phenyl intermediates with pyrimidine derivatives under nucleophilic substitution conditions. Key steps include:

  • Reagent selection : Use of N-methylpiperazine or substituted piperazines with catalysts like potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO) .
  • Purification : Acidification with HCl to precipitate the dihydrochloride salt, followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Critical parameters : Reaction temperature (optimized at 80–100°C), stoichiometric ratio of piperazine to pyrimidine (1:1.2), and pH control during salt formation .

Q. How is the compound characterized to confirm structural integrity and purity?

Answer:

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Peaks at δ 8.6–9.0 ppm (pyrimidine protons) and δ 2.5–3.5 ppm (piperazine methylene groups) confirm the core structure .
    • Mass spectrometry : ESI-MS ([M+H]⁺) matches the theoretical molecular weight (e.g., ~292 g/mol for C₁₄H₁₈Cl₂N₄) .
  • Chromatography : HPLC (C18 column, 0.1% TFA in acetonitrile/water) assesses purity (>98%) and detects residual solvents .

Advanced Research Questions

Q. How can computational modeling be integrated into experimental design to optimize the synthesis of this compound?

Answer:

  • Reaction path prediction : Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways for piperazine-pyrimidine coupling .
  • Condition screening : Machine learning algorithms analyze historical reaction data to predict optimal solvent systems (e.g., DMF vs. THF) and catalyst loadings .
  • Process simulation : Tools like Aspen Plus® simulate large-scale synthesis, balancing reaction kinetics and heat transfer to avoid exothermic side reactions .

Q. What strategies resolve contradictory data regarding the compound’s biochemical activity across different studies?

Answer:

  • Dose-response normalization : Re-express activity data in terms of molarity (nM) rather than mass (µg/mL) to account for batch-to-batch purity variations .
  • Assay standardization : Use reference inhibitors (e.g., known kinase inhibitors) as internal controls to calibrate enzymatic activity assays and minimize inter-lab variability .
  • Meta-analysis : Apply multivariate regression to isolate confounding variables (e.g., cell line selection, serum concentration) from reported IC₅₀ values .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in biological assays?

Answer:

  • pH stability : The compound degrades at pH >7.5 due to dehydrochlorination; buffered solutions (pH 4.5–6.5) in PBS or citrate maintain stability for >48 hours .
  • Thermal stability : Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in desiccated amber vials .
  • Freeze-thaw cycles : Lyophilized formulations retain >90% potency after three cycles, while aqueous solutions lose 15–20% activity .

Q. What experimental designs are recommended to study the compound’s interaction with off-target receptors?

Answer:

  • High-throughput screening : Use fluorescence polarization assays against panels of GPCRs or ion channels to identify off-target binding .
  • Docking simulations : RosettaLigand or AutoDock Vina predict binding affinities to non-target proteins (e.g., serotonin receptors) for prioritization .
  • Counter-screening : Validate hits using orthogonal methods (e.g., SPR for kinetic analysis, radioligand displacement for Ki determination) .

Methodological Resources

Q. How can factorial design improve the optimization of reaction conditions for this compound?

Answer: A 2³ factorial design evaluates three variables (temperature, catalyst loading, solvent volume) across two levels:

  • Factors :
    • Temperature: 80°C vs. 100°C
    • Catalyst (K₂CO₃): 1.0 eq vs. 1.5 eq
    • Solvent (DMF): 10 mL vs. 20 mL
  • Response metrics : Yield (%), purity (HPLC area%).
  • Analysis : ANOVA identifies temperature as the most significant factor (p <0.01), with interactions between solvent volume and catalyst .

Q. What protocols ensure safe handling and disposal of this compound in compliance with GHS guidelines?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles for all handling steps .
  • Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste (EPA D003 code) .
  • Waste treatment : Incinerate at >850°C with alkaline scrubbers to neutralize HCl emissions .

Data Management and Reproducibility

Q. How can researchers address batch-to-batch variability in biological activity data for this compound?

Answer:

  • QC documentation : Include lot-specific NMR, HPLC, and elemental analysis reports in supplementary materials .
  • Bioactivity normalization : Express results as "% inhibition relative to reference standard" to control for potency drift .
  • Open-data platforms : Share raw spectra and assay data via repositories like Zenodo to enable cross-validation .

Q. What computational tools are recommended for predicting the compound’s ADMET properties?

Answer:

  • SwissADME : Predicts blood-brain barrier penetration (BOILED-Egg model) and CYP450 inhibition .
  • ADMETlab 2.0 : Estimates plasma protein binding (>90% for this compound) and hERG channel liability .
  • Molecular dynamics : GROMACS simulates membrane permeability using lipid bilayer models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.